Amino(pyrimidin-5-yl)acetamide
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Overview
Description
Amino(pyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism Of Action
The mechanism of action of amino(pyrimidin-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting enzyme activity, specifically the activity of dihydrofolate reductase (DHFR), which is an important enzyme in the folate pathway. DHFR inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division. This mechanism of action makes amino(pyrimidin-5-yl)acetamide a potential anti-cancer agent.
Biochemical And Physiological Effects
Studies have shown that amino(pyrimidin-5-yl)acetamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-bacterial properties. In addition, amino(pyrimidin-5-yl)acetamide has been shown to affect protein synthesis and enzyme activity, leading to changes in cellular metabolism.
Advantages And Limitations For Lab Experiments
Amino(pyrimidin-5-yl)acetamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using amino(pyrimidin-5-yl)acetamide in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, its potential toxicity and side effects need to be carefully considered when using this compound in experiments.
Future Directions
There are several future directions for research on amino(pyrimidin-5-yl)acetamide. One potential direction is to investigate its potential as a drug target for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its interaction with various receptors and enzymes to better understand its mechanism of action. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound to determine its safety for use in humans.
Conclusion
In conclusion, amino(pyrimidin-5-yl)acetamide is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to using this compound in lab experiments, its potential as a drug target and its interaction with various receptors and enzymes make it a promising area of research for future studies.
Scientific Research Applications
Amino(pyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, amino(pyrimidin-5-yl)acetamide has been studied for its effect on enzyme activity and protein synthesis. In pharmacology, this compound has been investigated for its potential as a drug target and its interaction with various receptors.
properties
CAS RN |
146422-53-9 |
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Product Name |
Amino(pyrimidin-5-yl)acetamide |
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11) |
InChI Key |
SOJKFDPJAHOCPE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)C(C(=O)N)N |
Canonical SMILES |
C1=C(C=NC=N1)C(C(=O)N)N |
synonyms |
5-Pyrimidineacetamide, -alpha--amino- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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